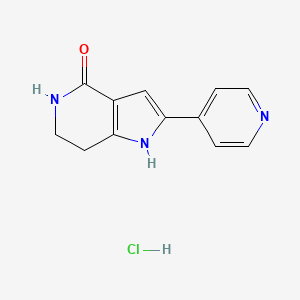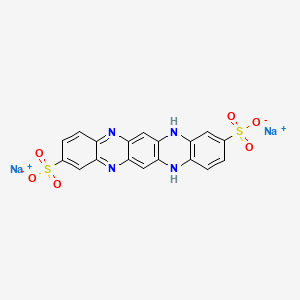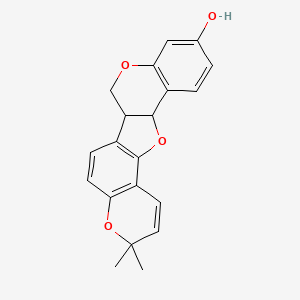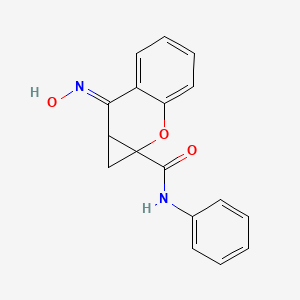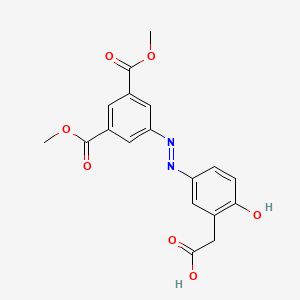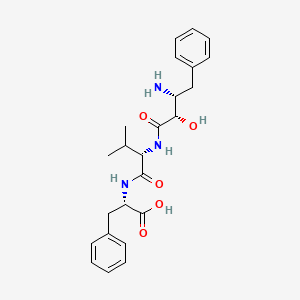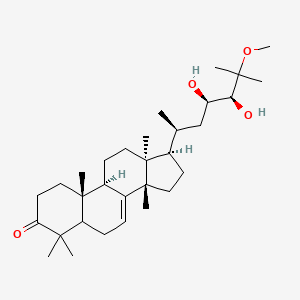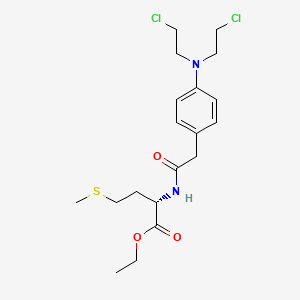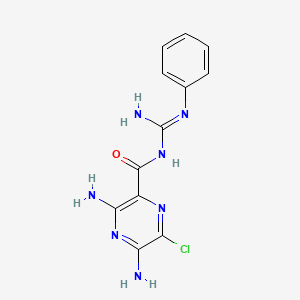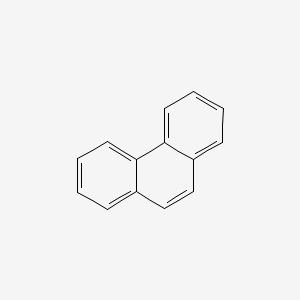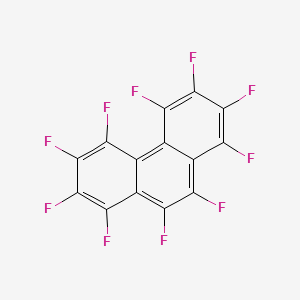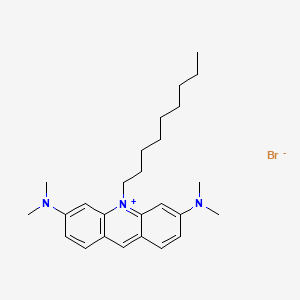
Bromure d'acridine orange 10-nonyle
Vue d'ensemble
Description
Nonylacridine Orange, also known as 10-Nonyl Acridine Orange (NAO), is a mitochondrial-specific fluorochrome . It is well retained in the mitochondria, making it a useful probe for following mitochondria during isolation and after cell fusion . It is toxic at high concentrations and apparently binds to cardiolipin in all mitochondria, regardless of their energetic state .
Synthesis Analysis
A study was designed to develop a fast and convenient methodology for the preparation of 10-nonyl acridine orange (NAO) and its silyl analogues to improve their photo-physical properties for the detection and quantification of cardiolipin (CL) . Optimized conditions allow the effective synthesis of NAO analogues with good yield and excellent purity .
Molecular Structure Analysis
The chemical formula of Nonylacridine Orange is C26H38BrN3 . Its exact mass is 471.22 and its molecular weight is 471.515 . The elemental analysis shows that it contains 66.09% Carbon, 8.11% Hydrogen, 16.91% Bromine, and 8.89% Nitrogen .
Chemical Reactions Analysis
Nonylacridine Orange has been used to analyze mitochondria by flow cytometry, characterize multidrug resistance, and measure changes in mitochondrial mass during apoptosis in rat thymocytes .
Applications De Recherche Scientifique
Sonde mitochondriale
Le bromure d'acridine orange 10-nonyle est un colorant métachromatique bien retenu dans les mitochondries, ce qui en fait une sonde utile pour suivre les mitochondries pendant l'isolement et après la fusion cellulaire . La captation mitochondriale ne dépend pas du potentiel membranaire, contrairement à de nombreuses autres sondes mitochondriales .
Analyse des mitochondries par cytométrie en flux
Ce composé a été utilisé pour analyser les mitochondries par cytométrie en flux . Il est toxique à des concentrations élevées et se lie apparemment à la cardiolipine dans toutes les mitochondries, indépendamment de leur état énergétique .
Caractérisation de la résistance aux multi-médicaments
Le this compound a été utilisé pour caractériser la résistance aux multi-médicaments . Cela pourrait être particulièrement utile dans le domaine de la pharmacologie et du développement de médicaments.
Mesure des changements de masse mitochondriale pendant l'apoptose
Ce composé a été utilisé pour mesurer les changements de masse mitochondriale pendant l'apoptose . Cela pourrait fournir des informations précieuses sur le processus de mort cellulaire et pourrait être particulièrement utile dans la recherche sur le cancer.
Chirurgie fluorescente et thérapie anticancéreuse
Des recherches émergentes ont mis en évidence de nouvelles applications du this compound pour la chirurgie fluorescente et la thérapie anticancéreuse . Il a été utilisé comme colorant fluorescent intraopératoire et comme nouveau photosensibilisateur et radiosensibilisateur .
Intercalation de l'ADN
Le this compound est connu pour s'intercaler dans l'ADN double brin . Cette propriété est principalement responsable du mode d'action de l'acridine et pourrait avoir des implications dans divers processus biologiques impliquant l'ADN et les enzymes associées .
Thérapie photodynamique
Le this compound a été utilisé en thérapie photodynamique . Cela implique l'utilisation de la lumière pour activer un agent photosensibilisateur, en l'occurrence le this compound, qui peut tuer les cellules voisines .
Thérapie radiodynamique
Des recherches sont également en cours sur l'utilisation du this compound en thérapie radiodynamique . Il s'agit d'une forme de thérapie qui utilise les rayonnements ionisants pour activer un agent radiosensibilisateur, qui peut tuer les cellules voisines .
Mécanisme D'action
Target of Action
Acridine Orange 10-Nonyl Bromide, also known as 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium bromide or Nonylacridine Orange, is primarily targeted towards the mitochondria in cells . More specifically, it incorporates into the cardiolipin-rich inner mitochondrial membrane . Cardiolipin is a phospholipid that is typically found in the membranes of mitochondria and plays a crucial role in several mitochondrial processes.
Mode of Action
The compound selectively binds to cardiolipin-containing liposomes over phosphatidylserine- and phosphatidylinositol-containing liposomes . This selective binding allows the compound to be well-retained in the mitochondria, making it a useful probe for tracking mitochondria during isolation and after cell fusion .
Biochemical Pathways
The compound’s interaction with the mitochondria affects various biochemical pathways. It has been used to analyze mitochondria by flow cytometry, characterize multidrug resistance, and measure changes in mitochondrial mass during apoptosis . The compound’s ability to bind to cardiolipin in the mitochondria, regardless of their energetic state, allows it to be used in these diverse applications .
Pharmacokinetics
It is known that the compound is toxic at high concentrations . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The compound’s action results in the staining of mitochondria, allowing for the analysis of mitochondrial structure and function . It has been used to measure changes in mitochondrial mass during apoptosis, a process of programmed cell death .
Action Environment
The compound is able to withstand low pH environments, allowing it to penetrate acidic organelles such as lysosomes and phagolysosomes . This ability to function in various pH environments influences the compound’s action, efficacy, and stability.
Safety and Hazards
Nonylacridine Orange may cause coughing or mild irritation when inhaled . It may cause discomfort if swallowed and prolonged skin contact may cause redness and irritation . It may also cause temporary eye irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Orientations Futures
Although the number of studies on the clinical use of Nonylacridine Orange is limited, pilot studies have demonstrated the safety and feasibility of its application as an intraoperative fluorescent dye and as a novel photo- and radio-sensitizator . Further clinical studies are necessary to more definitively assess the clinical benefit of Nonylacridine Orange-based fluorescence guidance, therapy for sarcomas, and to establish feasibility of this new approach for the treatment of other tumor types .
Analyse Biochimique
Biochemical Properties
Acridine orange 10-nonyl bromide plays a significant role in biochemical reactions due to its strong affinity for cardiolipin. This interaction is crucial for its use as a mitochondrial probe. The compound binds to cardiolipin-containing liposomes with high specificity, which allows researchers to visualize and quantify mitochondrial mass and integrity. Additionally, Acridine orange 10-nonyl bromide is used in flow cytometry to analyze mitochondrial function and to characterize multidrug resistance in cells .
Cellular Effects
Acridine orange 10-nonyl bromide has profound effects on various cell types and cellular processes. It is primarily used to stain mitochondria, enabling the observation of mitochondrial dynamics, including changes in mitochondrial mass during apoptosis. The compound influences cell function by binding to cardiolipin, which can affect mitochondrial membrane potential and overall cellular metabolism. Furthermore, it has been reported to be toxic at high concentrations, which can lead to cell death .
Molecular Mechanism
The molecular mechanism of Acridine orange 10-nonyl bromide involves its selective binding to cardiolipin in the inner mitochondrial membrane. This binding is independent of the mitochondrial membrane potential, distinguishing it from other mitochondrial dyes. The compound’s interaction with cardiolipin allows it to serve as a reliable marker for mitochondrial mass and integrity. Additionally, it can be used to measure changes in mitochondrial function during apoptosis and to characterize multidrug resistance in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acridine orange 10-nonyl bromide can change over time. The compound is stable when stored at room temperature and protected from light. Its fluorescence properties may degrade over extended periods, affecting its efficacy as a mitochondrial probe. Long-term studies have shown that the compound can induce changes in mitochondrial function and structure, particularly at high concentrations, leading to potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of Acridine orange 10-nonyl bromide vary with different dosages in animal models. At low concentrations, the compound effectively stains mitochondria without causing significant toxicity. At higher doses, it can induce cytotoxic effects, including apoptosis and necrosis. These threshold effects highlight the importance of optimizing the dosage to achieve accurate and reliable results in experimental studies .
Metabolic Pathways
Acridine orange 10-nonyl bromide is involved in metabolic pathways related to mitochondrial function. Its interaction with cardiolipin affects mitochondrial membrane potential and can influence metabolic flux and metabolite levels. The compound’s ability to bind to cardiolipin-containing liposomes makes it a valuable tool for studying mitochondrial metabolism and bioenergetics .
Transport and Distribution
Within cells, Acridine orange 10-nonyl bromide is transported and distributed primarily to the mitochondria. Its selective binding to cardiolipin ensures its accumulation in the inner mitochondrial membrane. This localization is crucial for its function as a mitochondrial probe, allowing researchers to visualize and analyze mitochondrial dynamics and function .
Subcellular Localization
Acridine orange 10-nonyl bromide is predominantly localized in the mitochondria due to its strong affinity for cardiolipin. This subcellular localization is essential for its activity as a mitochondrial probe. The compound’s ability to bind to cardiolipin without relying on mitochondrial membrane potential makes it a reliable marker for mitochondrial mass and integrity. Additionally, it can be used to assess changes in mitochondrial function during apoptosis and to characterize multidrug resistance in cells .
Propriétés
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N3.BrH/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29;/h13-16,18-20H,6-12,17H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBHTUDHPPBMCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226159 | |
| Record name | Nonylacridine Orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75168-11-5 | |
| Record name | Nonylacridine Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075168115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonylacridine Orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Bis(dimethylamino)-10-nonylacridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONYLACRIDINE ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C467Q911Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


